molecular formula C14H13NO3 B14215091 N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide CAS No. 825633-26-9

N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide

Cat. No.: B14215091
CAS No.: 825633-26-9
M. Wt: 243.26 g/mol
InChI Key: ZWFPHQDYAYXTCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide is a chemical compound that belongs to the class of pyran-2-ones. These compounds are known for their diverse chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The structure of this compound consists of a benzamide group attached to a pyran-2-one ring, which is further substituted with an ethyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 6-ethyl-2-oxo-2H-pyran-3-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Ethyl-2-oxo-2H-pyran-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both the pyran-2-one and benzamide moieties. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Properties

CAS No.

825633-26-9

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

N-(6-ethyl-2-oxopyran-3-yl)benzamide

InChI

InChI=1S/C14H13NO3/c1-2-11-8-9-12(14(17)18-11)15-13(16)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16)

InChI Key

ZWFPHQDYAYXTCB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C(=O)O1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.